molecular formula C11H22ClFN2O2 B13902281 tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate;hydrochloride

tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate;hydrochloride

Cat. No.: B13902281
M. Wt: 268.75 g/mol
InChI Key: FQLYTSSAZNHTSA-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-amino-2-fluorocyclohexyl)carbamate;hydrochloride is a chemical compound with the molecular formula C11H21FN2O2. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural features, which include a tert-butyl carbamate group and a fluorinated cyclohexyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The fluorinated cyclohexyl ring is introduced through a series of reactions, including nucleophilic substitution and reduction. The final product is obtained by deprotecting the Boc group under acidic conditions, such as trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes the use of automated reactors and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-amino-2-fluorocyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbamates, fluorinated derivatives, and amino derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also used in the development of new diagnostic tools and imaging agents .

Medicine

In medicinal chemistry, tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate is investigated for its potential therapeutic applications. It is used in the design and synthesis of new drugs targeting various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated cyclohexyl ring enhances the compound’s binding affinity and selectivity for these targets. The carbamate group can undergo hydrolysis to release the active amino derivative, which exerts its effects through various biochemical pathways[10][10].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(4-amino-2-fluorocyclohexyl)carbamate is unique due to its fluorinated cyclohexyl ring, which imparts distinct physicochemical properties. This fluorination enhances the compound’s stability, lipophilicity, and binding affinity for specific molecular targets, making it a valuable tool in research and development .

Properties

Molecular Formula

C11H22ClFN2O2

Molecular Weight

268.75 g/mol

IUPAC Name

tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate;hydrochloride

InChI

InChI=1S/C11H21FN2O2.ClH/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12;/h7-9H,4-6,13H2,1-3H3,(H,14,15);1H

InChI Key

FQLYTSSAZNHTSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1F)N.Cl

Origin of Product

United States

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